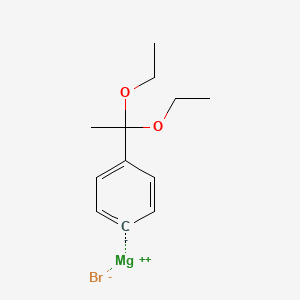
4-(1,1-Diethoxyethyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Diethoxyethyl)phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them invaluable in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(1,1-Diethoxyethyl)phenylmagnesium bromide involves the reaction of 4-(1,1-Diethoxyethyl)bromobenzene with magnesium metal in an anhydrous environment, typically in THF. The reaction is carried out under inert conditions to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Diethoxyethyl)phenylmagnesium bromide primarily undergoes nucleophilic addition reactions. It can react with carbonyl compounds to form alcohols, with esters to form tertiary alcohols, and with epoxides to form alcohols .
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and epoxides. The reactions are typically carried out in anhydrous THF under inert conditions to prevent side reactions .
Major Products
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .
Scientific Research Applications
4-(1,1-Diethoxyethyl)phenylmagnesium bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications span various fields, including:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the preparation of biologically active compounds and intermediates.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Diethoxyethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,1-Diethoxyethyl)phenylmagnesium bromide include:
Uniqueness
This can be particularly useful in the synthesis of complex organic molecules where specific functional groups are required .
Properties
Molecular Formula |
C12H17BrMgO2 |
|---|---|
Molecular Weight |
297.47 g/mol |
IUPAC Name |
magnesium;1,1-diethoxyethylbenzene;bromide |
InChI |
InChI=1S/C12H17O2.BrH.Mg/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11;;/h7-10H,4-5H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
CFIGLTLTAYFWAM-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(C)(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)





![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)


![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
